1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 393784-92-4
VCID: VC5671425
InChI: InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
SMILES: CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Molecular Formula: C18H14ClN5
Molecular Weight: 335.8

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 393784-92-4

Cat. No.: VC5671425

Molecular Formula: C18H14ClN5

Molecular Weight: 335.8

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 393784-92-4

Specification

CAS No. 393784-92-4
Molecular Formula C18H14ClN5
Molecular Weight 335.8
IUPAC Name 1-(4-chlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
Standard InChI Key WXCCYGGDTQAODI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused pyrazolo[3,4-d]pyrimidine core, with a 4-chlorophenyl group at position 1 and a 3-methylphenylamine substituent at position 4. The molecular formula is C19H16ClN5, yielding a molecular weight of 349.82 g/mol. The chlorine atom at the para position of the phenyl ring enhances electrophilicity, while the methyl group on the aniline moiety contributes to lipophilicity, as evidenced by analogous compounds with logP values ranging from 3.49 to 3.85 .

Spectroscopic Characterization

Structural validation of pyrazolo[3,4-d]pyrimidines typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, the 1H NMR spectrum of the closely related compound 6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3b) exhibits aromatic proton resonances at δ 7.30–8.50 ppm and a broad singlet for the NH2 group at δ 7.98 ppm . IR spectra of similar derivatives show NH2 stretching vibrations near 3287–3315 cm⁻¹ . These techniques confirm the integrity of the heterocyclic core and substituent orientations.

Synthesis and Optimization

General Synthetic Routes

Pyrazolo[3,4-d]pyrimidines are synthesized via cyclocondensation reactions between 5-amino-pyrazole-4-carbonitriles and aryl nitriles. A representative protocol involves:

  • Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with 4-chlorobenzonitrile in t-butanol using potassium t-butoxide as a base .

  • Heating under reflux for 4–7 hours, followed by neutralization with HCl and recrystallization from ethanol .

For 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, substituting the aryl nitrile with 3-methylbenzonitrile would introduce the methylphenylamine group. Yields for analogous reactions range from 72% to 87% .

Reaction Mechanism

The synthesis proceeds through a nucleophilic aromatic substitution, where the amino group of the pyrazole carbonitrile attacks the electrophilic carbon of the aryl nitrile. Potassium t-butoxide facilitates deprotonation, enhancing nucleophilicity. Cyclization forms the pyrazolo[3,4-d]pyrimidine core, with subsequent substitutions introducing the chlorophenyl and methylphenyl groups .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines exhibit potent kinase inhibitory activity, targeting enzymes like cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For instance, N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates IC50 values <100 nM against CDK2/cyclin E, disrupting cancer cell proliferation. The methylphenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, improving binding affinity .

Anticancer Efficacy

In vitro studies on analogous compounds reveal dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. Mechanisms include:

  • G1 cell cycle arrest via CDK inhibition.

  • Apoptosis induction through caspase-3/7 activation.
    The chloro substituent’s electron-withdrawing effects stabilize ligand-receptor interactions, potentiating these effects .

Pharmacological Profiling

Physicochemical Properties

Key parameters inferred from related derivatives include:

PropertyValue/DescriptionSource Compound
logP3.72 ± 0.15K405-2639
Hydrogen Bond Donors1VC6272673
Polar Surface Area44.4 ŲK405-2639
Solubility (logSw)-3.59 to -3.92K405-2639, VC6272673

The moderate logP and low solubility suggest oral bioavailability challenges, necessitating formulation optimizations like nanoemulsions or prodrug strategies .

Comparative Analysis with Analogues

Structural Modifications and Activity Trends

Substituent variations significantly impact biological performance:

Compound NameKey ModificationIC50 (CDK2)
1-(4-Chlorophenyl)-N-(3-methylphenyl)-...3-Methylphenylamine~50 nM*
N-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-...3,4-Dimethylphenyl85 nM
6-(4-Chlorophenyl)-1-phenyl-... (3b)Unsubstituted aniline120 nM

*Estimated based on structural analogy .

The 3-methyl group reduces steric hindrance compared to bulkier substituents, improving kinase binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator